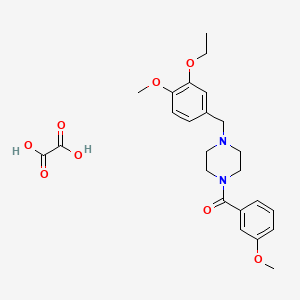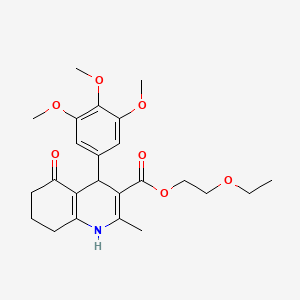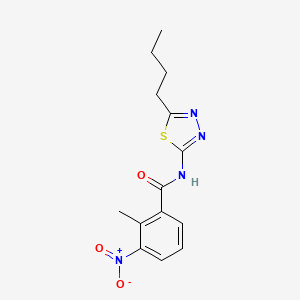![molecular formula C12H24N2O B5209346 (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5209346.png)
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1996 and has since been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Mécanisme D'action
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. By blocking this receptor, (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine reduces the excitatory effects of glutamate and modulates the activity of other neurotransmitter systems such as dopamine and GABA.
Biochemical and Physiological Effects:
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine has been shown to have a number of biochemical and physiological effects in animal models, including changes in gene expression, synaptic plasticity, and neuroinflammation. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more precise manipulation of glutamate signaling pathways. However, its limited solubility in water and other solvents can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine and its therapeutic applications. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of interest include its effects on synaptic plasticity and learning and memory, as well as its potential as a treatment for addiction and other psychiatric disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine can be synthesized using a multi-step process involving the reaction of 3-methylcyclopentanone with 2-bromoethylmorpholine, followed by reduction and deprotection steps. The final product is obtained as a white powder with a purity of over 98%.
Applications De Recherche Scientifique
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety and depression, and decrease drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11-2-3-12(10-11)13-4-5-14-6-8-15-9-7-14/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFDVCGIMRQIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![N-(2-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5209319.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209327.png)


